2-Indanyl p-toluenesulfonate

説明

Synthesis Analysis

The synthesis of p-toluenesulfonate derivatives is a key theme in the provided papers. For instance, 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate is synthesized and then reacted with aryl iodides to yield cross-coupled products, which are further reacted to obtain desired difluoroethenes . Similarly, 2,2,2-Trifluoroethyl p-toluenesulfonate is used to generate difluorovinylboranes, which are then reacted with acyl chlorides or chloroformates to produce difluorovinyl carbonyl compounds . Another approach involves the same trifluoroethyl precursor to synthesize disubstituted difluoroalkenes . These methods demonstrate the versatility of p-toluenesulfonate derivatives in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of p-toluenesulfonate derivatives is crucial for their reactivity. The presence of fluorine atoms in the molecules, as seen in the difluoroethenes and difluorovinyl carbonyl compounds, suggests a high degree of electronegativity and potential for unique chemical interactions . The uranyl p-toluenesulfonate compound, with its pentahydrate form, indicates a complex structure with a layered hydration shell, which could be inferred for other p-toluenesulfonate derivatives as well .

Chemical Reactions Analysis

The chemical reactions involving p-toluenesulfonate derivatives are diverse. Cross-coupling reactions are a common theme, where these derivatives are used as starting materials to couple with various organic moieties, such as aryl iodides and arylstannanes, to form complex organic molecules . The use of palladium catalysts and other reagents like LiBr and CuI is noted, which are essential for the success of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-toluenesulfonate derivatives can be inferred from the synthesis and hydration-dehydration studies of uranyl p-toluenesulfonate . The solubility of these compounds in different solvents, their crystallization behavior, and their stability under various conditions are important for their practical applications. The thermal gravimetric analysis (TGA) data and infrared (IR) spectra provide insights into the stability and structural changes upon hydration or dehydration .

科学的研究の応用

Catalyst in Hydrolysis

Poly(4-vinylpyridinium) p-toluenesulfonate serves as an immobilized catalyst for the hydrolysis of tetrahydropyranyl ethers, offering a mild, efficient, and convenient method with good to excellent yields and purity (Li & Ganesan, 1998).

Synthesis of Disubstituted 1,1-Difluoro-1-alkenes

2,2,2-Trifluoroethyl p-toluenesulfonate, when treated with lithium diisopropylamide and trialkylboranes, generates 1-alkyl-2,2-difluorovinylboranes, which couple with aryl iodides to form disubstituted 1,1-difluoro-1-alkenes in good yields (Ichikawa et al., 1991).

Ring-opening Metathesis Polymerization

Ru II (H 2 O) 6 (tos) 2 (tos= p-toluenesulfonate) is an effective catalyst for ring-opening metathesis polymerization (ROMP) of norbornene and 7-oxanorbornene derivatives in protic media, also extending its activity to less reactive monomers (Paciello & Grubbs, 1993).

Iron(III) Tosylate Catalysis

Iron(III) p-toluenesulfonate (tosylate) is a proficient catalyst for acetylation of alcohols, phenols, and aldehydes, offering an inexpensive and easy-to-handle option for various synthesis processes (Baldwin et al., 2012).

Synthesis of 2-Azetidinones

2-Fluoro-1-methylpyridinium p-toluenesulfonate shows versatility as an acid activator in synthesizing various β-lactams under mild reaction conditions, proving effective in producing β-lactams with electron-withdrawing groups (Zarei, 2013).

Safety and Hazards

特性

IUPAC Name |

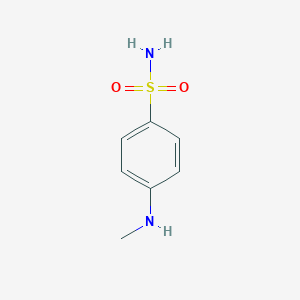

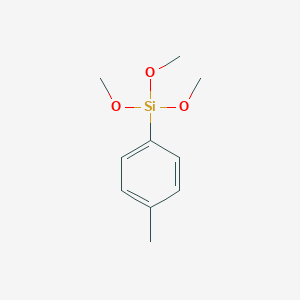

2,3-dihydro-1H-inden-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-12-6-8-16(9-7-12)20(17,18)19-15-10-13-4-2-3-5-14(13)11-15/h2-9,15H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYCPYFNAZEWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427371 | |

| Record name | 2-Indanyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17783-69-6 | |

| Record name | 2-Indanyl p-toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)